(1S,5S)-3-tert-Butyl 1-ethyl 3-azabicyclo[3.1.0]hexane-1,3-dicarboxylate
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Overview
Description
(1S,5S)-3-tert-Butyl 1-ethyl 3-azabicyclo[310]hexane-1,3-dicarboxylate is a bicyclic compound featuring a unique azabicyclohexane structure
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (1S,5S)-3-tert-Butyl 1-ethyl 3-azabicyclo[3.1.0]hexane-1,3-dicarboxylate typically involves cyclopropanation reactions. One common method includes the use of ethyl diazoacetate and N-Boc-2,5-dihydropyrrole under dirhodium(II) catalysis . This reaction can be conducted with low catalyst loadings and yields high diastereoselectivity.
Industrial Production Methods: Industrial production methods for this compound are not extensively documented. the scalability of the cyclopropanation process and the use of flow chemistry for diazo compound generation suggest potential pathways for industrial synthesis .
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the nitrogen atom, leading to the formation of N-oxides.
Reduction: Reduction reactions can target the carbonyl groups, converting them into alcohols.
Substitution: The bicyclic structure allows for various substitution reactions, especially at the carbon atoms adjacent to the nitrogen.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.
Substitution: Halogenating agents and nucleophiles are commonly employed in substitution reactions.
Major Products:
Oxidation: N-oxides and other oxidized derivatives.
Reduction: Alcohols and reduced bicyclic structures.
Substitution: Halogenated and nucleophile-substituted derivatives.
Scientific Research Applications
(1S,5S)-3-tert-Butyl 1-ethyl 3-azabicyclo[3.1.0]hexane-1,3-dicarboxylate has diverse applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential as a scaffold in drug design, particularly for targeting specific biological pathways.
Medicine: Explored for its potential therapeutic applications, including as a precursor for drug candidates targeting neurological disorders.
Industry: Utilized in the development of novel materials and as a catalyst in various chemical reactions
Mechanism of Action
The mechanism of action of (1S,5S)-3-tert-Butyl 1-ethyl 3-azabicyclo[3.1.0]hexane-1,3-dicarboxylate involves its interaction with specific molecular targets. The compound’s bicyclic structure allows it to fit into enzyme active sites, potentially inhibiting or modulating enzyme activity. This interaction can affect various biochemical pathways, making it a valuable tool in drug discovery .
Comparison with Similar Compounds
- (1S,3S,5S)-2-tert-Butyl 3-ethyl 2-azabicyclo[3.1.0]hexane-2,3-dicarboxylate
- (1S,5S)-3-azabicyclo[3.1.0]hexane-1-carboxylic acid
- ethyl (1S,5S)-3-azabicyclo[3.1.0]hexane-1-carboxylate hydrochloride
Comparison: Compared to similar compounds, (1S,5S)-3-tert-Butyl 1-ethyl 3-azabicyclo[3.1.0]hexane-1,3-dicarboxylate is unique due to its specific tert-butyl and ethyl substituents, which can influence its reactivity and interaction with biological targets. This uniqueness makes it a valuable compound for specialized applications in research and industry .
Properties
Molecular Formula |
C13H21NO4 |
---|---|
Molecular Weight |
255.31 g/mol |
IUPAC Name |
3-O-tert-butyl 1-O-ethyl (1S,5S)-3-azabicyclo[3.1.0]hexane-1,3-dicarboxylate |
InChI |
InChI=1S/C13H21NO4/c1-5-17-10(15)13-6-9(13)7-14(8-13)11(16)18-12(2,3)4/h9H,5-8H2,1-4H3/t9-,13-/m1/s1 |
InChI Key |
AAUQYAVYRMDOAX-NOZJJQNGSA-N |
Isomeric SMILES |
CCOC(=O)[C@@]12C[C@@H]1CN(C2)C(=O)OC(C)(C)C |
Canonical SMILES |
CCOC(=O)C12CC1CN(C2)C(=O)OC(C)(C)C |
Origin of Product |
United States |
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